Benzene-1,3,5-triamine trihydrochloride
Overview
Description
Benzene-1,3,5-triamine trihydrochloride is an organic compound with the molecular formula C6H12Cl3N3. It is a derivative of benzene, where three amino groups are attached to the benzene ring at positions 1, 3, and 5, and each amino group is associated with a hydrochloride molecule. This compound is known for its crystalline solid form, which is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triamine trihydrochloride is typically synthesized through the reaction of benzene with ammonia in the presence of hydrochloric acid. The process involves the following steps:
Formation of Benzene-1,3,5-triamine: Benzene reacts with ammonia to form benzene-1,3,5-triamine.
Hydrochloride Formation: The benzene-1,3,5-triamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Vessel: A reaction vessel equipped with temperature and pressure control systems.
Reagents: Benzene, ammonia, and hydrochloric acid are used as primary reagents.
Reaction Conditions: The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation Products: Nitrobenzene derivatives.
Reduction Products: Various amines.
Substitution Products: Alkylated or acylated benzene derivatives.
Scientific Research Applications
Benzene-1,3,5-triamine trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzene-1,3,5-triamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form hydrogen bonds and interact with nucleophiles, facilitating various chemical reactions. The compound can also act as a catalyst in certain reactions, enhancing the reaction rate by providing an alternative reaction pathway .
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxamide: Known for its use in supramolecular chemistry and polymer processing.
Benzene-1,3,5-tricarboxylic acid: Utilized in the synthesis of metal-organic frameworks and coordination polymers.
Uniqueness: Benzene-1,3,5-triamine trihydrochloride is unique due to its three amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound in various fields, including organic synthesis, catalysis, and material science .
Properties
IUPAC Name |
benzene-1,3,5-triamine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBVFMIOSWQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598648 | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-09-5 | |
Record name | 1,3,5-Triaminobenzene trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triaminobenzene trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4SMV9CDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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